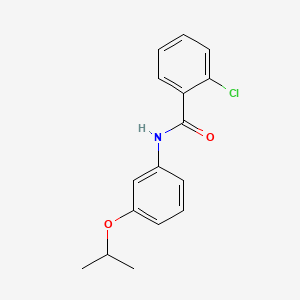

2-chloro-N-(3-isopropoxyphenyl)benzamide

Description

2-Chloro-N-(3-isopropoxyphenyl)benzamide is a substituted benzamide derivative characterized by a benzoyl group bearing a chlorine atom at the 2-position and an aniline ring substituted with an isopropoxy group at the 3-position.

Properties

IUPAC Name |

2-chloro-N-(3-propan-2-yloxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2/c1-11(2)20-13-7-5-6-12(10-13)18-16(19)14-8-3-4-9-15(14)17/h3-11H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFOFVUWQADVFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70974042 | |

| Record name | 2-Chloro-N-{3-[(propan-2-yl)oxy]phenyl}benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58494-83-0 | |

| Record name | Benzamide, 2-chloro-N-(3-(1-methylethoxy)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058494830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-N-{3-[(propan-2-yl)oxy]phenyl}benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Table 1: Structural Comparison of Substituted 2-Chloro-N-phenylbenzamides

Key Observations :

- The dihedral angle between the benzoyl and aniline rings varies significantly (7.7°–69.74°) based on substituent steric and electronic effects. Bulky groups (e.g., 2,3-dimethyl) reduce torsional strain, favoring coplanar rings , while electron-withdrawing substituents (e.g., Cl) increase ring twisting .

- Amide conformation : The N–H and C=O bonds adopt a trans configuration universally. Substituents like methyl or chloro influence the orientation of the N–H bond relative to aromatic rings (syn/anti) .

- Intermolecular interactions : Halogen bonding (e.g., Cl⋯O) and hydrogen bonding (N–H⋯O) dominate crystal packing, affecting solubility and melting points .

Physicochemical Properties

Table 2: Physical Properties of 2-Chloro-N-phenylbenzamide Derivatives

Key Observations :

- Melting points correlate with molecular symmetry and intermolecular forces. Pyrimidinyl derivatives (e.g., ) exhibit higher melting points (126–167°C) due to extended hydrogen-bonding networks.

- ¹H-NMR : NH protons resonate downfield (δ ~11 ppm), characteristic of strong hydrogen bonding. Aromatic protons (ArH) appear at δ 7.47–7.69 ppm, influenced by substituent electron-withdrawing effects .

Key Observations :

- Anticancer activity: Vismodegib, a benzamide analog, demonstrates nanomolar affinity for Smoothened (SMO), a therapeutic target in basal cell carcinoma .

- Catalytic utility : Fluorobenzyl-substituted benzamides act as ligands in Suzuki-Miyaura cross-coupling reactions, highlighting versatility in synthetic chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.